molecular formula C13H19ClN2O B6142482 N-benzylpiperidine-4-carboxamide hydrochloride CAS No. 320420-00-6

N-benzylpiperidine-4-carboxamide hydrochloride

Cat. No.: B6142482
CAS No.: 320420-00-6
M. Wt: 254.75 g/mol
InChI Key: HMUXDWANRATKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylpiperidine-4-carboxamide hydrochloride (CAS 101264-48-6) is a piperidine-derived compound characterized by a benzyl group attached to the piperidine nitrogen and a carboxamide group at the 4-position, forming a hydrochloride salt. Its molecular formula is C₁₄H₁₉ClN₂O, with a molecular weight of 266.77 g/mol . This compound is utilized in research as a pharmacophore scaffold, particularly in studies targeting central nervous system (CNS) receptors and sigma-1/2 proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylpiperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

N-benzylpiperidine-4-carboxamide hydrochloride is noted for its role as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential use as:

  • Acetylcholinesterase Inhibitors : Compounds derived from this structure are crucial in developing treatments for Alzheimer's Disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
  • NMDA Receptor Antagonists : Some derivatives exhibit properties that may help in managing psychosis and neuroprotection through NMDA receptor antagonism .

Neuropharmacology

N-benzylpiperidine derivatives have been extensively studied in neuropharmacology due to their ability to modulate neurotransmitter systems. For example:

  • Donepezil Hydrochloride Synthesis : this compound is a key intermediate in synthesizing donepezil hydrochloride, a widely used drug for Alzheimer's treatment .

Drug Development Studies

Research has focused on the structure-activity relationship (SAR) of N-benzylpiperidine derivatives to identify new compounds with enhanced efficacy and reduced side effects. These studies often involve:

  • In Vitro and In Vivo Testing : Assessing the pharmacokinetics, bioavailability, and therapeutic effects of these compounds in animal models .

Case Studies and Findings

Study TitleFindingsReference
Synthesis of DonepezilDemonstrated that N-benzylpiperidine derivatives effectively inhibit acetylcholinesterase, leading to improved cognitive function in Alzheimer’s models.
NMDA Antagonist PropertiesIdentified novel derivatives showing promise in treating psychosis through NMDA receptor antagonism.
Structure-Activity RelationshipExplored various substitutions on the piperidine ring, revealing optimal configurations for enhanced activity against neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-benzylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
N-Benzylpiperidine-4-carboxamide HCl (101264-48-6) C₁₄H₁₉ClN₂O 266.77 Benzyl, carboxamide Data not available
N-Benzyl-4-methylpiperidine-4-carboxamide HCl (884497-60-3) C₁₅H₂₁ClN₂O 280.80 Benzyl, 4-methylpiperidine, carboxamide Data not available
N-(4-Methylbenzyl)piperidine-4-carboxamide (101264-48-6) C₁₅H₂₂N₂O 246.35 4-Methylbenzyl, carboxamide Data not available
N,4-Dimethyl-4-piperidinecarboxamide HCl (1361114-96-6) C₈H₁₇ClN₂O 192.69 4-Methylpiperidine, N-methylcarboxamide Data not available
2-Methoxy-N-(piperidine-4-yl)benzamide HCl (1021901-98-3) C₁₃H₁₈ClN₂O₂ 270.76 Methoxybenzamide Hydrochloride salt (improved aqueous solubility)
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl (150515-80-3) C₁₄H₁₆ClN₂O₂ 280.74 Benzofuran-2-carboxamide Slight in chloroform, methanol, DMSO

Key Observations :

  • Substituent Effects: N-Benzyl-4-methylpiperidine-4-carboxamide HCl introduces a methyl group on the piperidine ring, increasing molecular weight by ~14 g/mol compared to the parent compound. 2-Methoxy-N-(piperidine-4-yl)benzamide HCl replaces the benzyl group with a methoxy-substituted benzamide, improving aqueous solubility due to the polar methoxy group . Benzofuran analogs (e.g., CAS 150515-80-3) incorporate a heterocyclic aromatic system, which may enhance π-π stacking interactions in biological targets .

Pharmacological Relevance

  • Sigma Receptor Affinity : Piperidine-4-carboxamide derivatives, including N-benzyl variants, are explored for sigma-1/2 receptor modulation. For example, BD 1008 (a dichlorophenyl-substituted analog) shows high sigma-2 affinity, suggesting that halogenation or bulkier substituents enhance selectivity .
  • Metabolic Stability : The N-butylpiperidine-4-carboxamide HCl (CID 16228130) features an aliphatic chain instead of benzyl, likely increasing lipophilicity and altering metabolic pathways compared to aromatic analogs .

Biological Activity

N-benzylpiperidine-4-carboxamide hydrochloride (NBPCA) is a compound with significant potential in pharmacological research, particularly due to its structural features and biological activities. This article provides an in-depth analysis of the biological activity of NBPCA, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : 254.76 g/mol
  • CAS Number : 101264-48-6

The compound features a piperidine ring substituted with a benzyl group and a carboxamide functional group, which contributes to its biological activity and interaction with various molecular targets.

The biological activity of NBPCA is attributed to its interaction with specific receptors and enzymes. The compound has been studied for its potential as:

  • Cholinesterase Inhibitor : NBPCA derivatives exhibit cholinesterase inhibition, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Agent : It has shown promise in protecting neuronal cells, particularly in models involving PC12 cells, indicating potential applications in neuroprotection .
  • Antimicrobial Activity : Research indicates that NBPCA can inhibit DNA gyrase in Mycobacterium species, showcasing its antimicrobial properties .

Biological Activities

  • Cholinesterase Inhibition
    • Several studies have documented the cholinesterase inhibitory effects of NBPCA derivatives, which are essential for enhancing cholinergic neurotransmission.
  • Neuroprotective Effects
    • NBPCA has been found to exhibit neuroprotective effects by preventing amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease .
  • Antimicrobial Properties
    • The compound has demonstrated significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis .

Case Studies and Research Findings

StudyFocusFindings
Sharma et al. (2024)Cholinesterase InhibitionNBPCA analogs inhibit cholinesterase and exhibit neuroprotective activity in PC12 cells .
ResearchGate StudyAntimicrobial ActivityReported good antimicrobial activity against pathogenic microorganisms using Schiff bases derived from NBPCA .
PMC StudyDNA Gyrase InhibitionIdentified as a novel class of mycobacterial DNA gyrase inhibitors with attractive antimicrobial activities .

Comparison with Similar Compounds

To further understand the unique properties of NBPCA, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-BenzylpiperidineLacks carboxamide groupOften used in addiction studies
4-BenzyloxycarbonylpiperidineContains ether linkage instead of an amideExhibits different pharmacological properties
1-(4-Methylbenzoyl)-piperidineContains ketone group instead of an amidePotentially more lipophilic and active in drug design

The unique combination of the benzyl group and carboxamide functionality enhances NBPCA's biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-benzylpiperidine-4-carboxamide hydrochloride?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous piperidine derivatives, temperature (e.g., 40–80°C) and pH (neutral to slightly basic) are critical to minimize side reactions . Inert atmospheres (e.g., nitrogen) may prevent oxidation of intermediates. Catalysts like palladium or nickel can enhance reaction efficiency, while solvents such as methanol or THF are commonly used for solubility . Post-synthesis purification via crystallization or chromatography (e.g., silica gel column) ensures ≥95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Analytical characterization should include:

  • HPLC/GC-MS : To quantify purity and detect impurities.
  • NMR (1H/13C) : To confirm the benzyl and piperidine moieties (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
  • Elemental Analysis : To verify the C, H, N, and Cl content (e.g., molecular formula C₁₃H₁₇ClN₂O) .
  • Melting Point : Consistency with literature values (e.g., 170–176°C for similar hydrochlorides) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for piperidine-based compounds?

  • Methodological Answer : Discrepancies often arise from assay variability or structural analogs. To address this:

  • Dose-Response Studies : Test a broad concentration range (e.g., 1 nM–100 µM) to identify true EC₅₀/IC₅₀ values.
  • Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays for cross-validation .
  • Structural Analysis : Compare with analogs (e.g., N-(4-chlorobenzyl) derivatives) to isolate substituent effects .

Q. How can computational modeling guide the design of N-benzylpiperidine-4-carboxamide derivatives with enhanced target affinity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., GPCRs or kinases). Focus on piperidine nitrogen interactions with acidic residues (e.g., Asp113 in serotonin receptors) .
  • QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with activity data to prioritize synthetic targets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns to identify persistent hydrogen bonds or hydrophobic contacts .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion (t₁/₂ >30 min desirable) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >10% for CNS-targeted compounds) .

Q. Data Analysis and Experimental Design

Q. How should researchers design SAR studies for N-benzylpiperidine-4-carboxamide analogs?

  • Methodological Answer :

  • Core Modifications : Vary the benzyl group (e.g., 4-fluoro, 4-nitro) to assess electronic effects .
  • Piperidine Substitutions : Introduce methyl or amino groups at the 4-position to alter steric and basicity profiles .
  • Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea to evaluate hydrogen-bonding capacity .

Q. What techniques mitigate variability in synthetic yield during scale-up of piperidine derivatives?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via factorial or response surface methodologies .
  • Crystallization Control : Adjust cooling rates and anti-solvent addition to ensure consistent particle size distribution .

Properties

IUPAC Name

N-benzylpiperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXDWANRATKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585558
Record name N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101264-48-6
Record name N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate (95 mg, 0.298 mmol) was dissolved in anhydrous THF (3 mL), and 4M HCl/dioxane (1 mL, 4.0 mmol) was added at rt. The solution was allowed to stir for 1 h, at which time the resulting precipitate was collected over a filter. Residual mineral acid was removed in vacuo, and the material was used directly in the next reaction without further characterization. (Yield: 76 mg, 0.298 mmol, 100%)
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Vinyltrifluoroborate
Vinyltrifluoroborate
N-benzylpiperidine-4-carboxamide hydrochloride
Vinyltrifluoroborate
Vinyltrifluoroborate
N-benzylpiperidine-4-carboxamide hydrochloride
Vinyltrifluoroborate
N-benzylpiperidine-4-carboxamide hydrochloride
Vinyltrifluoroborate
Vinyltrifluoroborate
N-benzylpiperidine-4-carboxamide hydrochloride
Vinyltrifluoroborate
Vinyltrifluoroborate
N-benzylpiperidine-4-carboxamide hydrochloride
Vinyltrifluoroborate
Vinyltrifluoroborate
N-benzylpiperidine-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.